

Application Notes and Protocols for Sharpless Asymmetric Epoxidation using (+)-Diisopropyl L-tartrate

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Compound of Interest

Compound Name: **(+)-Diisopropyl L-tartrate**

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Introduction

The Sharpless asymmetric epoxidation is a powerful and widely utilized enantioselective reaction for the conversion of primary and secondary allylic alcohols into 2,3-epoxy alcohols.^[1] Developed by K. Barry Sharpless, this method offers a high degree of stereocontrol, making it an invaluable tool in the synthesis of chiral building blocks for natural products and pharmaceuticals.^{[3][4]} The reaction employs a catalyst system generated *in situ* from titanium(IV) isopropoxide and a chiral diisopropyl tartrate (DIPT) ligand, with tert-butyl hydroperoxide (TBHP) serving as the oxidant.^{[3][4]} The choice of the chiral tartrate enantiomer, either (+)- or (-)-DIPT, dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of one of two possible epoxide enantiomers with high enantiomeric excess (ee), often exceeding 90%.^{[3][4]} This application note provides a detailed protocol for performing the Sharpless asymmetric epoxidation using **(+)-diisopropyl L-tartrate**, including data presentation for various substrates and visualizations of the experimental workflow and catalytic cycle.

Data Presentation

The Sharpless asymmetric epoxidation using **(+)-diisopropyl L-tartrate** provides high yields and excellent enantioselectivity for a variety of allylic alcohols. The following table summarizes

representative results.

Allylic Alcohol Substrate	Product	Yield (%)	Enantiomeric Excess (ee%)
(E)-2-Hexen-1-ol	(2R,3R)-2,3-Epoxyhexan-1-ol	85	94
Geraniol	(2S,3S)-2,3-Epoxygeraniol	93	88
Cinnamyl alcohol	(2R,3R)-2,3-Epoxy-3-phenylpropan-1-ol	89	>98
3-Methyl-2-buten-1-ol	(2R,3R)-2,3-Epoxy-3-methylbutan-1-ol	79	>98

Experimental Protocols

This protocol describes the catalytic Sharpless asymmetric epoxidation of an allylic alcohol using **(+)-diisopropyl L-tartrate**.

Materials and Reagents

- Allylic alcohol
- (+)-Diisopropyl L-tartrate ((+)-DIPT)**
- Titanium(IV) isopropoxide ($Ti(OiPr)_4$)
- Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., decane or toluene)
- Anhydrous dichloromethane (CH_2Cl_2)
- Powdered, activated 3 \AA or 4 \AA molecular sieves
- Quenching solution: 10% aqueous NaOH solution saturated with NaCl, pre-cooled to 0°C

- Drying agent: Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Celite®

Procedure

1. Preparation of the Catalyst Complex:

- To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered, activated 3 \AA or 4 \AA molecular sieves (approximately 0.5-1.0 g per 10 mmol of the allylic alcohol).
- Add anhydrous dichloromethane to the flask.
- Cool the flask to -20 °C using a suitable cooling bath (e.g., a dry ice/acetonitrile bath).[\[1\]](#)
- To the cooled and stirred suspension, add titanium(IV) isopropoxide (5-10 mol%) via syringe. [\[1\]](#)
- Subsequently, add **(+)-diisopropyl L-tartrate** (6-12 mol%, typically a 1.2:1 ratio to the titanium isopropoxide) to the reaction mixture. The solution should turn from colorless to a pale yellow.[\[1\]](#)
- Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[\[5\]](#)

2. Epoxidation Reaction:

- Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.[\[1\]](#)
- Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.[\[1\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 5 hours.[\[1\]](#)

3. Reaction Work-up and Product Isolation:

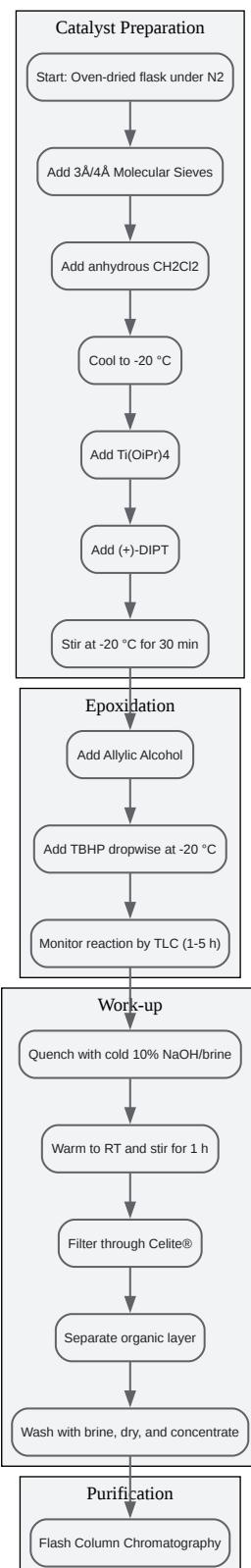
- Upon completion, quench the reaction by the dropwise addition of a pre-cooled (0 °C) 10% aqueous NaOH solution saturated with NaCl.[[1](#)]
- Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour. This should result in the formation of a granular precipitate of titanium salts.[[1](#)]
- Filter the mixture through a pad of Celite®, and wash the filter cake with dichloromethane.[[1](#)]
- Transfer the filtrate to a separatory funnel and separate the organic layer from the aqueous layer.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[[1](#)]

4. Purification:

- The crude epoxy alcohol can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

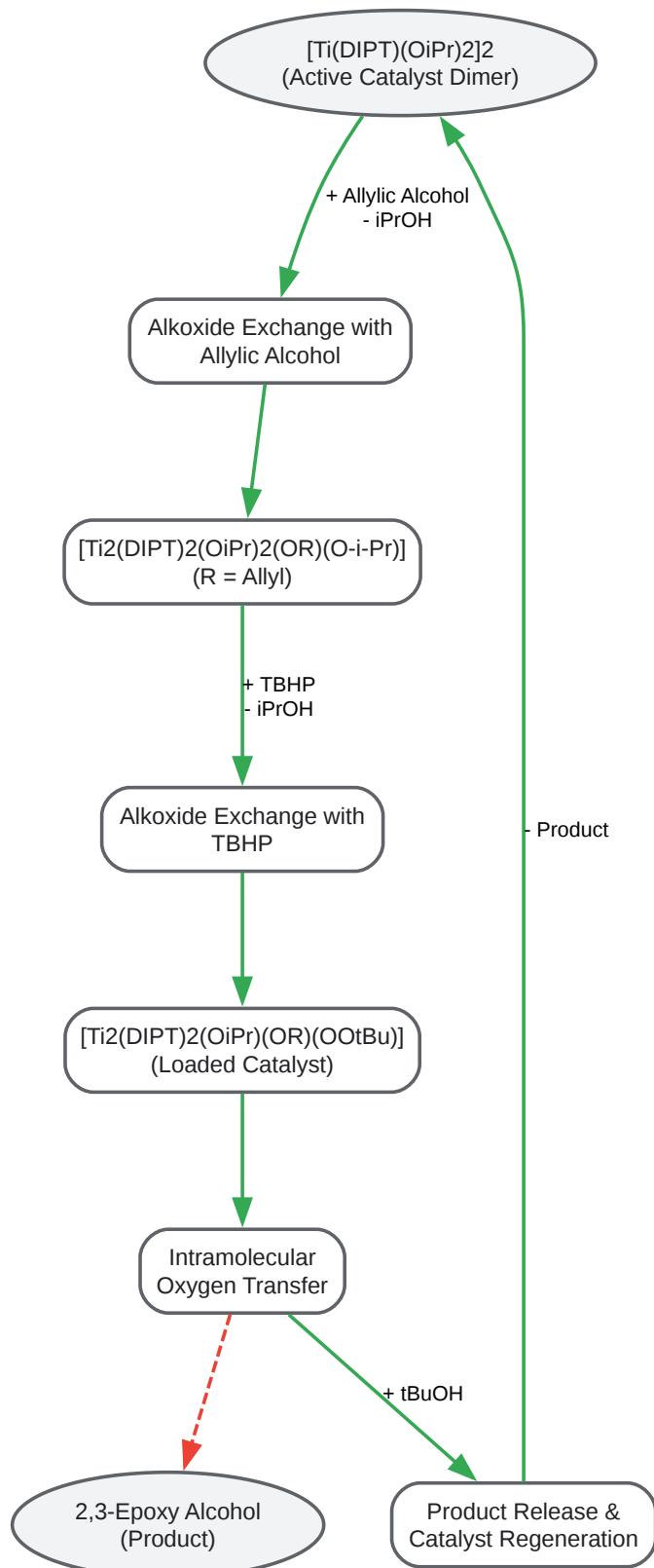
Visualizations

Experimental Workflow

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Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

Catalytic Cycle



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Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

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